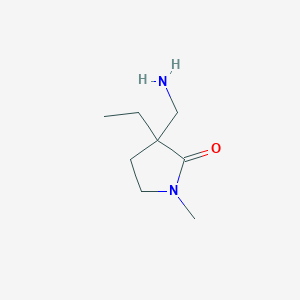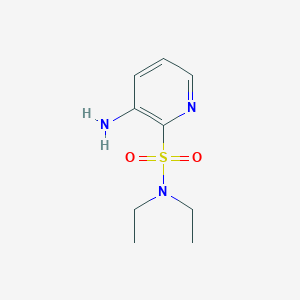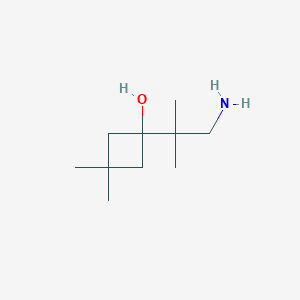
3-(Aminomethyl)-3-ethyl-1-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-3-ethyl-1-methylpyrrolidin-2-one is a heterocyclic organic compound with a pyrrolidinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of an aminomethyl group and an ethyl group on the pyrrolidinone ring provides unique chemical properties that can be exploited in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-ethyl-1-methylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-ethyl-1-methylpyrrolidin-2-one with formaldehyde and ammonia under controlled conditions. The reaction typically proceeds as follows:
Starting Materials: 3-ethyl-1-methylpyrrolidin-2-one, formaldehyde, ammonia.
Reaction Conditions: The reaction is carried out in an aqueous medium at a temperature range of 50-70°C.
Procedure: The starting materials are mixed in the appropriate stoichiometric ratios and heated to the desired temperature. The reaction mixture is then stirred for several hours until the formation of the desired product is complete.
Purification: The product is isolated by filtration, followed by washing with water and drying under reduced pressure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-3-ethyl-1-methylpyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
3-(Aminomethyl)-3-ethyl-1-methylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-3-ethyl-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pregabalin: A structural analog used as an anticonvulsant and neuropathic pain agent.
Gabapentin: Another analog with similar therapeutic uses.
3-(Aminomethyl)phenylboronic acid: Used in various chemical reactions and as a ligand in biochemical studies.
Uniqueness
3-(Aminomethyl)-3-ethyl-1-methylpyrrolidin-2-one is unique due to its specific substitution pattern on the pyrrolidinone ring, which imparts distinct chemical properties. This makes it a valuable compound for specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
3-(aminomethyl)-3-ethyl-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C8H16N2O/c1-3-8(6-9)4-5-10(2)7(8)11/h3-6,9H2,1-2H3 |
InChI Key |
QCPJZLODYVWNQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCN(C1=O)C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13189686.png)
![4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B13189689.png)



![1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13189697.png)
amine](/img/structure/B13189698.png)
![7-Methyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid](/img/structure/B13189716.png)
![3-[3-(Aminomethyl)oxolan-3-yl]azetidin-3-ol](/img/structure/B13189727.png)
![3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine](/img/structure/B13189733.png)
methanol](/img/structure/B13189738.png)



